molecular formula C16H14N2O4 B2847991 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 953015-40-2

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No. B2847991
CAS RN: 953015-40-2
M. Wt: 298.298
InChI Key: KXQWXUXCYWBLFR-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been studied for their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

While specific synthesis methods for “N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide” were not found, isoxazoles can be synthesized from primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives can vary based on the substitution of various groups on the isoxazole ring . For example, a related compound, ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine, has the empirical formula C11H12N2O2 .


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives can be diverse and depend on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

A related compound, ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine, is a solid with the empirical formula C11H12N2O2 .

Advantages and Limitations for Lab Experiments

One of the advantages of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is its diverse biological activities, which make it a promising therapeutic agent for various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research on N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials. It also has potential as a tool compound for studying various biological pathways and as a lead compound for developing new therapeutic agents.

Synthesis Methods

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide involves the reaction of 4-methoxyphenylacetic acid with hydroxylamine hydrochloride to form 4-methoxyphenylacetic acid hydroxamic acid. This intermediate is then reacted with furan-2-carboxylic acid to form the final product.

Scientific Research Applications

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and improve cognitive function in Alzheimer's disease models.

Safety and Hazards

The safety and hazards associated with a specific isoxazole derivative would depend on its specific structure and properties. For example, ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed .

properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-20-13-6-4-11(5-7-13)15-9-12(18-22-15)10-17-16(19)14-3-2-8-21-14/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQWXUXCYWBLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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